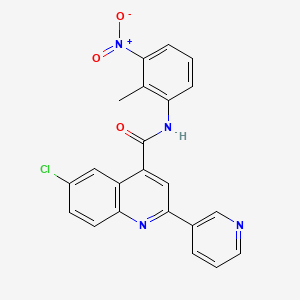![molecular formula C21H14ClN3O3S B4161068 METHYL 3-[6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE](/img/structure/B4161068.png)
METHYL 3-[6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE
Descripción general
Descripción
Methyl 3-({[6-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoline core, a pyridine ring, and a thiophene carboxylate group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halogenated pyridine derivatives in the presence of a palladium catalyst.
Attachment of the Thiophene Carboxylate Group: The thiophene carboxylate group can be attached through a nucleophilic substitution reaction, where a thiophene derivative reacts with an appropriate electrophile under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-({[6-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized quinoline derivatives, reduced pyridine and quinoline derivatives, and substituted thiophene carboxylate compounds.
Aplicaciones Científicas De Investigación
Methyl 3-({[6-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of METHYL 3-[6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Chlorantraniliprole: A related compound with a similar quinoline core and pyridine ring, used as an insecticide.
Flupyradifurone: Another compound with a pyridine ring, used as an insecticide with a different mechanism of action.
Uniqueness
Methyl 3-({[6-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
IUPAC Name |
methyl 3-[(6-chloro-2-pyridin-3-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O3S/c1-28-21(27)19-17(6-8-29-19)25-20(26)15-10-18(12-3-2-7-23-11-12)24-16-5-4-13(22)9-14(15)16/h2-11H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBBSPGDDLAEAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methylphenyl)quinoline-4-carboxamide](/img/structure/B4160989.png)

![2-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-6-methyl-4-quinolinecarboxamide](/img/structure/B4161012.png)



![N-[1-(4-methoxyphenyl)ethyl]-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161034.png)
![methyl 2-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4161036.png)


![2-(5-ethyl-2-thienyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4161056.png)
![8-METHYL-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B4161060.png)


